Adipic bis(benzylidenehydrazide)

Description

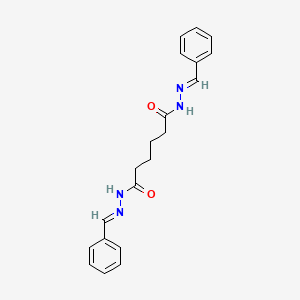

Adipic bis(benzylidenehydrazide) (ABBH) is a dihydrazide derivative synthesized via acylation and ammonification reactions between adipic acid and benzylidene hydrazine. Its molecular structure features a six-carbon adipic acid backbone flanked by two benzylidene groups (aromatic rings connected via imine linkages). ABBH is primarily utilized as a nucleating agent in poly(L-lactic acid) (PLLA) to enhance crystallization rates, addressing PLLA’s inherent slow crystallization kinetics . At 1.5–3% mass fraction, ABBH significantly improves PLLA’s crystallinity and thermal stability, making it critical for industrial polymer processing .

Properties

Molecular Formula |

C20H22N4O2 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N,N'-bis[(E)-benzylideneamino]hexanediamide |

InChI |

InChI=1S/C20H22N4O2/c25-19(23-21-15-17-9-3-1-4-10-17)13-7-8-14-20(26)24-22-16-18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2,(H,23,25)(H,24,26)/b21-15+,22-16+ |

InChI Key |

HCIIKBJMNCAZCI-YHARCJFQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Adipic bis(benzylidenehydrazide) can be synthesized through a condensation reaction between adipic dihydrazide and benzaldehyde. The reaction typically involves mixing adipic dihydrazide with benzaldehyde in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for adipic bis(benzylidenehydrazide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Adipic bis(benzylidenehydrazide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

Substitution: The benzylidene groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Oxidized derivatives of adipic bis(benzylidenehydrazide).

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidenehydrazide compounds.

Scientific Research Applications

Adipic bis(benzylidenehydrazide) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a crosslinking agent in biomolecular studies.

Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.

Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of adipic bis(benzylidenehydrazide) involves its ability to form stable complexes with various substrates. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adipic Acid Bis(ethylidene hydrazide)

Structural Differences : Replaces benzylidene groups with ethylidene (CH₃-CH=) substituents.

Functional Impact : The ethylidene derivative is metabolized by Candida palmioleophila MK883 yeast via oxidative hydrolysis, yielding adipic acid dihydrazide . In contrast, ABBH’s aromatic benzylidene groups confer resistance to enzymatic degradation, enhancing environmental stability.

Applications : Primarily studied in biodegradation contexts rather than polymer modification.

Oxalic Acid Bis(benzylidenehydrazide)

Structural Differences : Shorter two-carbon oxalic acid backbone vs. ABBH’s six-carbon chain.

Functional Impact : The reduced backbone length limits flexibility and polymer-chain interactions. While oxalic derivatives like oxalyl bis(benzylidenehydrazide) are used as metal deactivators in polymer stabilization , ABBH’s longer backbone improves nucleation efficiency in PLLA by aligning polymer chains more effectively .

Applications : Stabilization of organic materials vs. crystallization enhancement.

N,N′-Bis(benzoyl) Adipic Acid Dihydrazide

Structural Differences : Benzoyl (C₆H₅-C=O) groups replace benzylidene (C₆H₅-CH=N) moieties.

Functional Impact : The electron-withdrawing benzoyl groups alter hydrogen-bonding capacity and nucleating efficiency. While both compounds accelerate PLLA crystallization, ABBH’s imine linkages may facilitate stronger π-π interactions with aromatic polymer segments .

Hydrocinnamic Acid Alkyl Dihydrazides (e.g., HAADD)

Structural Differences: Hydrocinnamic acid (phenylpropanoic acid) replaces adipic acid, with alkyl chains of varying lengths (e.g., succinic, sebacic). Functional Impact: HAADD derivatives modify polymer hydrophobicity and compatibility. ABBH’s symmetrical adipic backbone provides uniform nucleation sites, whereas HAADD’s phenylpropanoic groups may enhance solubility in nonpolar matrices .

Performance Data and Key Findings

Research Implications and Industrial Relevance

- Thermal Stability : ABBH’s benzylidene groups enhance thermal resistance (>300°C), critical for high-temperature polymer processing .

- Environmental Resistance : Unlike ethylidene derivatives, ABBH resists microbial degradation, ensuring longevity in applications like biomedical implants .

- Structure-Activity Relationships : Longer backbones (adipic vs. oxalic) and aromatic substituents (benzylidene vs. benzoyl) dictate nucleation efficiency and polymer compatibility.

Biological Activity

Adipic bis(benzylidenehydrazide) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

Adipic bis(benzylidenehydrazide) is characterized by its molecular formula and a molecular weight of approximately 442.48 g/mol. The compound features two benzylidene hydrazide groups linked by an adipic acid backbone.

Synthesis Method:

The synthesis typically involves the condensation reaction between adipic acid dihydrazide and benzaldehyde derivatives under reflux conditions in organic solvents like ethanol or methanol. The purification process often includes recrystallization to enhance yield and purity .

Biological Activity Overview

Adipic bis(benzylidenehydrazide) exhibits a range of biological activities that are being investigated for their therapeutic potential. Key areas of research include:

- Antioxidant Properties : The compound has shown promise in reducing oxidative stress, which is implicated in various diseases.

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against several bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in treating certain diseases.

1. Antioxidant Activity

A study evaluated the antioxidant capacity of adipic bis(benzylidenehydrazide) using various assays, including DPPH and ABTS methods. The results indicated significant radical scavenging activity, suggesting its potential use in preventing oxidative damage.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.2 |

| ABTS | 12.8 |

2. Antimicrobial Activity

Research conducted on the antimicrobial effects of adipic bis(benzylidenehydrazide) revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

3. Enzyme Inhibition Studies

In enzyme inhibition studies, adipic bis(benzylidenehydrazide) was tested against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The compound demonstrated a notable inhibitory effect with an IC50 value of 18 µM, indicating its potential for neuroprotective applications.

Case Study 1: Antioxidant Efficacy

In a controlled trial involving rat models subjected to oxidative stress, administration of adipic bis(benzylidenehydrazide) resulted in a marked decrease in malondialdehyde (MDA) levels, a marker of oxidative damage, compared to the control group.

Case Study 2: Antimicrobial Effectiveness

A clinical study assessed the effectiveness of adipic bis(benzylidenehydrazide) as a topical treatment for skin infections caused by resistant bacterial strains. Results indicated significant improvement in infection resolution rates compared to standard antibiotic treatments.

The biological activity of adipic bis(benzylidenehydrazide) is believed to stem from its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydrazide groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Functional Groups Influence : The presence of hydroxyl and methoxy groups enhances solubility and reactivity, influencing binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.